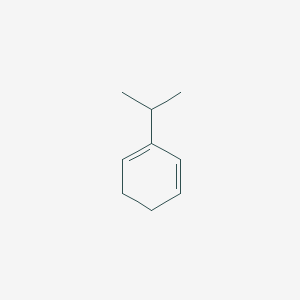
2-Isopropyl-1,3-cyclohexadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropyl-1,3-cyclohexadiene is an organic compound with the molecular formula C9H14 It is a derivative of cyclohexadiene, where an isopropyl group is attached to the second carbon of the cyclohexadiene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Isopropyl-1,3-cyclohexadiene can be synthesized through several methods. One common approach involves the dehydrobromination of 1,2-dibromocyclohexane using a strong base such as sodium hydride in a solvent like triethylene glycol dimethyl ether . The reaction is carried out under an inert atmosphere, typically nitrogen, and at elevated temperatures (100-110°C). The product is then purified through distillation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, the purification process may include advanced techniques such as fractional distillation and chromatography to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Isopropyl-1,3-cyclohexadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into cyclohexane derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., sodium methoxide) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of isopropylcyclohexanone or isopropylcyclohexanol.
Reduction: Formation of isopropylcyclohexane.
Substitution: Formation of halogenated or alkylated derivatives.
Applications De Recherche Scientifique
2-Isopropyl-1,3-cyclohexadiene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules through reactions like the Diels-Alder cycloaddition.
Biological Studies: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicinal Chemistry: It is investigated for its potential pharmacological properties and as a precursor for drug development.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Isopropyl-1,3-cyclohexadiene in chemical reactions involves the interaction of its conjugated diene system with various reagents. For example, in electrophilic addition reactions, the compound can form carbocation intermediates that lead to the formation of addition products . The presence of the isopropyl group influences the reactivity and stability of these intermediates, affecting the overall reaction pathway.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexadiene: The parent compound without the isopropyl group.
1,3-Cyclohexadiene: A similar diene with different substitution patterns.
Isopropylcyclohexane: A saturated analog without the double bonds.
Uniqueness
2-Isopropyl-1,3-cyclohexadiene is unique due to the presence of both the isopropyl group and the conjugated diene system. This combination imparts distinct chemical properties, such as enhanced reactivity in cycloaddition reactions and specific steric effects that influence its behavior in various chemical processes .
Propriétés
Formule moléculaire |
C9H14 |
|---|---|
Poids moléculaire |
122.21 g/mol |
Nom IUPAC |
2-propan-2-ylcyclohexa-1,3-diene |
InChI |
InChI=1S/C9H14/c1-8(2)9-6-4-3-5-7-9/h4,6-8H,3,5H2,1-2H3 |
Clé InChI |
VILCTEZPMKNBPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CCCC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5-[2-tri(propan-2-yl)silylethynyl]naphthalen-2-ol](/img/structure/B13708127.png)
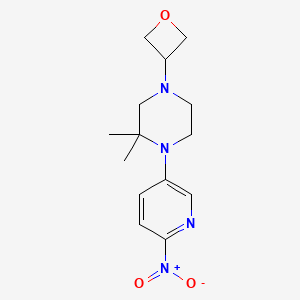
![4-[4-(Trifluoromethoxy)phenyl]oxazolidine-2,5-dione](/img/structure/B13708138.png)
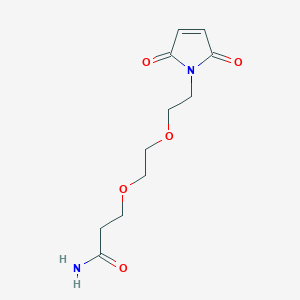
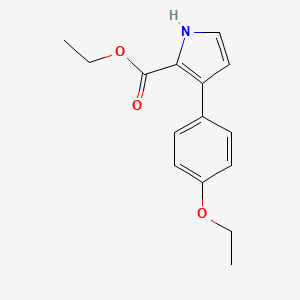

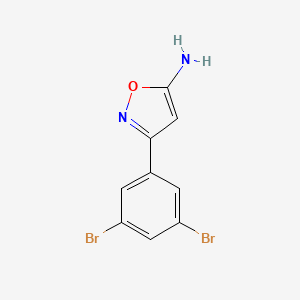
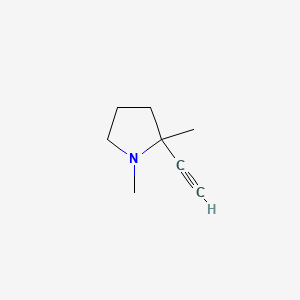

![N-phenyl-1-[4-[4-(1,2,2-triphenylethenyl)phenyl]phenyl]methanimine](/img/structure/B13708182.png)



![Bis[(2-bromophenyl)thio]methane](/img/structure/B13708234.png)
